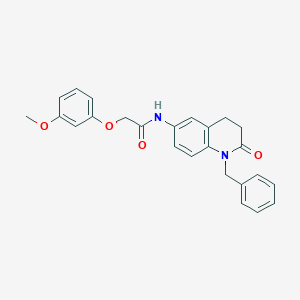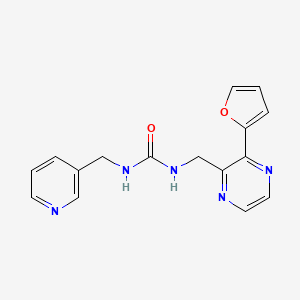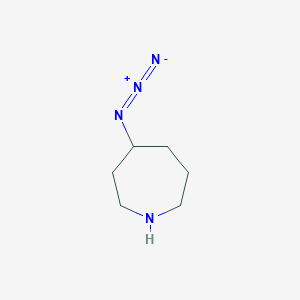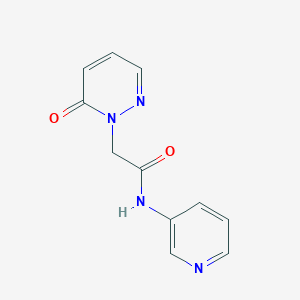![molecular formula C15H15N3O2 B2724540 N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide CAS No. 482637-51-4](/img/structure/B2724540.png)
N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide (NHCPMB) is a novel organic compound with a wide range of potential applications in scientific research. NHCPMB is a compound of considerable interest due to its unique properties, which include its ability to act as a catalyst for various chemical reactions, its ability to act as a reducing agent, and its ability to act as a ligand for metal complexes.
Scientific Research Applications
Antimycobacterial Activity
Research has indicated that derivatives similar to N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide show promise in antimycobacterial activity. For instance, compounds synthesized from reactions involving hydrazinocarbonyl phenyl groups have been evaluated against Mycobacterium tuberculosis and Mycobacterium fortuitum, showing significant antimycobacterial properties. These findings suggest a potential application in the development of antituberculosis drugs (Ş. Küçükgüzel et al., 1999).
Antimicrobial Screening
Another study explored the antimicrobial efficacy of this compound derivatives, particularly focusing on their activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. These compounds have been found to possess significant inhibitory action, highlighting their potential as therapeutic agents for microbial diseases (N. Desai et al., 2013).
Pharmacological Evaluation as HDAC Inhibitors
Derivatives of this compound have been evaluated for their potential as histone deacetylase (HDAC) inhibitors. These compounds have shown promising activity against HDAC6/8, suggesting a role in cancer therapy by affecting cell migration and inducing apoptosis through caspase activation (D. A. Rodrigues et al., 2016).
Synthesis and Chemical Reactivity
The reactivity of this compound with thiosemicarbazides has been explored, leading to derivatives with potential for further pharmacological study. These reactions highlight the versatility of the compound in chemical synthesis, providing a foundation for the development of new therapeutic agents (A. G. Balya et al., 2008).
Antineoplastic Agents
Research into N,N'-bis(arylsulfonyl)hydrazines, related to this compound, has demonstrated significant antineoplastic activity. This suggests a potential application in the development of cancer treatment options, highlighting the importance of structural modifications for enhanced biological activity (K. Shyam et al., 1985).
properties
IUPAC Name |
N-[3-(hydrazinecarbonyl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-5-7-11(8-6-10)14(19)17-13-4-2-3-12(9-13)15(20)18-16/h2-9H,16H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHOIZFLOYWAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2724459.png)




![7-Cyclopropyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2724468.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2724476.png)

![6-(3-chlorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2724478.png)
![7-benzyl-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2724479.png)
